![molecular formula C13H17NO B14433440 4-[(1-Phenylethyl)amino]pent-3-en-2-one CAS No. 75838-83-4](/img/structure/B14433440.png)
4-[(1-Phenylethyl)amino]pent-3-en-2-one
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Overview
Description
4-[(1-Phenylethyl)amino]pent-3-en-2-one is a β-enaminone derivative characterized by a conjugated enamine-ketone system. The compound features a phenylethyl substituent on the amino group, which confers distinct electronic and steric properties. β-Enaminones are widely studied for their versatility in organic synthesis, coordination chemistry, and pharmacological applications due to their ability to form hydrogen bonds and chelate metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenylethyl)amino]pent-3-en-2-one typically involves the reaction of 1-phenylethylamine with a suitable pentenone precursor under controlled conditions. One common method involves the condensation of 1-phenylethylamine with 3-penten-2-one in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenylethyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(1-Phenylethyl)amino]pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Phenylethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological, physical, and chemical properties of β-enaminones are highly dependent on substituent modifications. Below is a detailed comparison of 4-[(1-Phenylethyl)amino]pent-3-en-2-one with analogous compounds:
Table 1: Key Derivatives and Their Pharmacological Properties
Key Insights :
- Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity and metal-binding capacity .
- Bulky aromatic substituents (e.g., carbazole) improve anticancer activity by promoting DNA intercalation or enzyme inhibition .
Electronic and Structural Modifications
Table 2: Spectral and Crystallographic Comparisons
Key Insights :
- Nitro groups cause significant NH stretching frequency shifts (~300 cm⁻¹), attributed to resonance and inductive effects .
- Methyl groups on the aryl ring reduce steric hindrance, allowing planar conformations that stabilize crystal packing .
Table 3: Reactivity and Catalytic Utility
Key Insights :
Properties
CAS No. |
75838-83-4 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(1-phenylethylamino)pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO/c1-10(9-11(2)15)14-12(3)13-7-5-4-6-8-13/h4-9,12,14H,1-3H3 |
InChI Key |
IPLGCPNCNNFYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=CC(=O)C)C |
Origin of Product |
United States |
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